N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)tetrahydrofuran-2-carboxamide
Description
N-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)tetrahydrofuran-2-carboxamide is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted with a 4-fluorophenyl group at position 6, a methyl group at position 3, and a tetrahydrofuran-2-carboxamide moiety at the methylene bridge. This structure combines aromatic, electron-withdrawing (fluorine), and hydrogen-bonding (carboxamide) features, making it a candidate for biological activity studies.
Properties
IUPAC Name |
N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2S/c1-11-16(9-20-17(23)15-3-2-8-24-15)25-18-21-14(10-22(11)18)12-4-6-13(19)7-5-12/h4-7,10,15H,2-3,8-9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTCWNLYQVMXSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)C4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities. They have been used as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant agents.
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets to induce their effects. For instance, some thiazole derivatives have been reported to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death.
Biochemical Pathways
Thiazole derivatives have been known to affect a variety of biochemical pathways depending on their specific structures and targets.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)tetrahydrofuran-2-carboxamide are largely determined by the presence of the thiazole ring. Thiazoles are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties
Cellular Effects
Thiazole derivatives are known to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
Thiazole derivatives are known to exhibit dose-dependent effects in animal studies.
Biological Activity
N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)tetrahydrofuran-2-carboxamide is a compound characterized by its unique structural components, including a thiazole ring and an imidazo[2,1-b]thiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 370.4 g/mol. The structure includes several functional groups that are critical for its biological activity, including a fluorophenyl group and a tetrahydrofuran moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅FN₆OS |
| Molecular Weight | 370.4 g/mol |
| CAS Number | 1421528-74-6 |
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Thiazole derivatives have been known to exhibit:
- Antitumor Activity : Compounds containing thiazole rings often demonstrate cytotoxic effects against cancer cell lines. The presence of electron-donating groups, such as methyl groups on the phenyl ring, enhances their activity through improved binding affinity to target sites .
- Antimicrobial Properties : Similar compounds have shown significant efficacy against Mycobacterium tuberculosis (Mtb), with IC50 values indicating potent inhibition . The imidazo[2,1-b]thiazole structure contributes to this activity by facilitating interaction with bacterial enzymes.
Antitumor Activity
Research has indicated that thiazole derivatives can inhibit tumor cell proliferation. For example, compounds similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines. A study reported that modifications in the thiazole structure significantly influenced the cytotoxicity against cancer cells, suggesting a structure-activity relationship (SAR) that could be leveraged for drug development .
Antimicrobial Activity
The compound's potential as an antimicrobial agent was evaluated against Mtb strains. A related study demonstrated that certain thiazole derivatives exhibited IC50 values as low as 2.03 μM against Mtb H37Ra with no observed toxicity towards human lung fibroblast cells at higher concentrations (>128 μM) . This selectivity indicates the compound's potential for therapeutic applications in treating tuberculosis.
Case Studies
- Antitubercular Activity : A series of benzo-[d]-imidazo-[2,1-b]-thiazole derivatives were synthesized and evaluated for their antitubercular activity, revealing promising results with IC50 values around 2.32 μM against Mtb H37Ra . These findings support the hypothesis that structural modifications in thiazole derivatives can enhance biological efficacy.
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of various thiazole derivatives on human cell lines, confirming that many compounds exhibited low toxicity levels while maintaining high antimicrobial efficacy. This balance is crucial for developing safe therapeutic agents .
Comparison with Similar Compounds
Structural Features and Functional Groups
Table 1: Structural Comparison
Key Observations :
- Core Heterocycles : The imidazo[2,1-b]thiazole core in the target compound contrasts with quinazoline (), imidazo-triazine (), and benzo[d]thiazole () systems. These cores influence electronic properties and binding interactions.
- Fluorophenyl Groups: The 4-fluorophenyl substituent is shared with the imidazo-triazine derivatives (), enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs.
- Tetrahydrofuran Carboxamide : The tetrahydrofuran-2-carboxamide moiety differs from the tetrahydrofuran-3-carboxamide in , affecting spatial orientation and hydrogen-bonding capacity.
Key Observations :
- The target compound’s synthesis likely parallels methods in and , using α-halogenated ketones for S-alkylation of heterocycles.
- The use of coupling agents (e.g., HATU in ) for amide bond formation is a common strategy across analogs.
Spectral and Physicochemical Properties
Table 3: Spectral Data Comparison
Key Observations :
Q & A
Q. Basic Synthesis Methodology
- Key Steps :
- Imidazo[2,1-b]thiazole Core Formation : Cyclocondensation of 4-fluorophenyl-substituted thiazole precursors with methyl-substituted amines under reflux conditions (ethanol or DMF, 70–80°C) .
- Tetrahydrofuran Carboxamide Linkage : Coupling via nucleophilic substitution or amidation using activated intermediates like [(tetrahydrofuran-2-yl)methyl methanesulfonate] in the presence of bases (e.g., K₂CO₃) .
- Optimization Strategies :
Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
Q. Basic Characterization
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide, C-F stretch at ~1220 cm⁻¹) .
- NMR Analysis :
- ¹H NMR : Distinct signals for the tetrahydrofuran methylene protons (δ 3.6–4.2 ppm) and imidazo-thiazole aromatic protons (δ 7.2–8.1 ppm) .
- ¹³C NMR : Confirms carbonyl carbons (δ ~170 ppm) and quaternary carbons in the heterocyclic core .
- Mass Spectrometry : HRMS (High-Resolution MS) validates molecular weight (±0.001 Da) and fragmentation patterns .
Q. Advanced Crystallography
- Single-Crystal X-ray Diffraction : Resolves conformational ambiguities (e.g., tetrahydrofuran ring puckering). SHELX software (SHELXL, SHELXS) is recommended for refinement .
How can regioselectivity challenges in imidazo[2,1-b]thiazole functionalization be addressed during synthesis?
Q. Advanced Mechanistic Analysis
- Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro) at the 6-position to bias electrophilic substitution toward the 2-methyl group .
- Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for selective aryl halide substitution at the 4-fluorophenyl moiety .
- Computational Modeling : DFT studies predict reactive sites based on frontier molecular orbitals (HOMO/LUMO) .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Q. Basic Screening
Q. Advanced Mechanistic Studies
- Cellular Uptake : LC-MS quantification in cell lysates to correlate intracellular concentration with efficacy .
- Target Engagement : SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinity to putative targets .
How should researchers resolve contradictions between spectroscopic data and computational predictions?
Q. Data Reconciliation Strategies
- Multi-Technique Validation : Cross-validate NMR/IR with X-ray crystallography to confirm stereochemistry .
- Dynamic Effects : Consider solvent-induced conformational changes (e.g., tetrahydrofuran ring flexibility) via molecular dynamics simulations .
- Error Analysis : Re-examine computational parameters (e.g., basis sets in DFT) and experimental conditions (e.g., temperature during NMR) .
What computational tools are recommended for predicting physicochemical properties and SAR?
Q. Advanced Modeling
- Lipophilicity (LogP) : Use SwissADME or MarvinSuite to estimate solubility and membrane permeability .
- Metabolic Stability : CYP450 inhibition profiles via Schrödinger’s QikProp or ADMET Predictor .
- SAR Insights : Molecular docking (AutoDock Vina) to map interactions with biological targets (e.g., kinase ATP-binding pockets) .
How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
